Docosahexaenoylethanolamide (DHEA)

Endocannabinoid System Receptor Pharmacology Lipid Signaling

Docosahexaenoylethanolamide (DHEA), also termed synaptamide, is an endogenous N-acylethanolamine (NAE) lipid messenger and the ethanolamine amide of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6 n-3). As a member of the NAE family—which includes signaling lipids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA)—DHEA is distinguished by its long-chain, highly unsaturated DHA-derived acyl moiety.

Molecular Formula C24H37NO2
Molecular Weight 371.6 g/mol
Cat. No. B13392468
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDocosahexaenoylethanolamide (DHEA)
Molecular FormulaC24H37NO2
Molecular Weight371.6 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NCCO
InChIInChI=1S/C24H37NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26/h3-4,6-7,9-10,12-13,15-16,18-19,26H,2,5,8,11,14,17,20-23H2,1H3,(H,25,27)
InChIKeyGEEHOLRSGZPBSM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Docosahexaenoylethanolamide (DHEA): Baseline Characterization for Scientific Sourcing and Procurement


Docosahexaenoylethanolamide (DHEA), also termed synaptamide, is an endogenous N-acylethanolamine (NAE) lipid messenger and the ethanolamine amide of the omega-3 polyunsaturated fatty acid docosahexaenoic acid (DHA, C22:6 n-3) [1]. As a member of the NAE family—which includes signaling lipids such as anandamide (AEA), palmitoylethanolamide (PEA), and oleoylethanolamide (OEA)—DHEA is distinguished by its long-chain, highly unsaturated DHA-derived acyl moiety. It is detected in the brain and retina at concentrations comparable to AEA and acts as a key mediator of several DHA-associated neuroprotective and anti-inflammatory effects [2].

Lipid Probe Endogenous NAE with DHA-derived acyl chain for n-3 signaling research
CNS Detection Detected in brain and retina; supports neurobiology research models
Assay Context Reported neuron-outgrowth and anti-inflammatory assay context for DHA pathway studies

Why Docosahexaenoylethanolamide (DHEA) Cannot Be Substituted with Generic N-Acylethanolamine Analogs


While DHEA shares a common ethanolamine head group with other NAEs such as anandamide (AEA) and palmitoylethanolamide (PEA), the structural and functional consequences of its n-3 DHA-derived acyl chain preclude generic substitution. The distinct polyunsaturation pattern of DHEA confers unique receptor-binding profiles, drives divergent metabolic fates, and underlies specific functional outcomes—such as CB1 receptor-independent synaptogenesis [1]—that are not replicated by saturated or monounsaturated NAEs like PEA and OEA, or by the n-6 arachidonic acid-derived AEA [2]. The following quantitative evidence details these critical differentiators.

CB1 Receptor Profile Markedly lower CB1 affinity than anandamide may not support CB1-dependent signaling studies
Dietary Responsiveness Plasma DHEA levels are sensitive to n-3 intake; regulation pattern may not match other NAEs
Anti-inflammatory Mechanism COX-2-mediated pathway distinct from CB1/CB2 or PPARγ; functional outcomes may not replicate with saturated NAEs

Quantitative Differentiators of Docosahexaenoylethanolamide (DHEA) for Scientific Selection


DHEA vs. Anandamide (AEA): Divergent CB1 Receptor Binding Affinity

DHEA exhibits markedly lower affinity for the CB1 cannabinoid receptor compared to its n-6 structural analog, anandamide (AEA). This quantitative difference in receptor binding is a fundamental distinction in their pharmacological profiles [1].

CB1 Binding Affinity
Head-to-head
DHEA Ki 324 nM vs AEA Ki 32–40 nM
Supports CB1-independent mechanism research
Rat brain CB1 binding assay; ~10-fold lower affinity
Endocannabinoid System Receptor Pharmacology Lipid Signaling

DHEA vs. Anandamide (AEA) and 2-AG: Differential Regulation of Glucose Uptake in Myoblasts

In a direct comparison, DHEA treatment increased basal glucose uptake in C2C12 myoblasts, while the n-6 derived endocannabinoids AEA and 2-AG decreased it, highlighting a functionally divergent metabolic effect between n-3 and n-6 NAEs [1].

Glucose Uptake Modulation
Head-to-head
DHEA increased vs AEA/2-AG decreased uptake
Supports n-3-specific metabolic signaling research
C2C12 myoblasts, 25 µM; opposite directionality
Metabolism Insulin Sensitivity Endocannabinoid System

DHEA vs. OEA and PEA: Distinct In Vivo Regulation by Dietary Intervention

In a 12-week randomized controlled trial, plasma DHEA levels were significantly decreased by a low nutrient quality diet compared to a high nutrient quality diet, while levels of anandamide (AEA) and 2-AG remained unaltered. This demonstrates that DHEA levels are more acutely responsive to dietary n-3 PUFA intake than AEA [1]. Furthermore, in rodent studies, a fish oil diet decreased liver levels of many NAEs (including OEA and PEA), but DHEA levels were uniquely preserved, indicating a different metabolic or regulatory fate [2].

Dietary Responsiveness
Context-dependent
DHEA decreased (P vs AEA and 2-AG unchanged
May serve as a diet-responsive n-3 biomarker
12-week RCT in obesity; distinct in vivo regulation
Nutritional Biochemistry Endocannabinoidome Metabolic Regulation

DHEA vs. Anandamide (AEA): A CB1/CB2-Independent Anti-Inflammatory Mechanism

Unlike classical endocannabinoids which exert anti-inflammatory effects via CB1/CB2 or PPARs, DHEA operates through a distinct pathway. In LPS-stimulated RAW264.7 macrophages, the anti-inflammatory effect of DHEA (measured by NO release inhibition) was not mediated by CB1, CB2, or PPARγ receptors [1]. Instead, its primary mechanism involves the inhibition of COX-2-mediated eicosanoid production [1].

Anti-inflammatory Mechanism
Head-to-head
COX-2 mediated vs CB/PPARγ-dependent (AEA)
Supports COX-2-selective pathway research
RAW264.7 macrophages; NO release assay
Inflammation Lipidomics Macrophage Biology

Recommended Research and Industrial Application Scenarios for Docosahexaenoylethanolamide (DHEA)


Investigating CB1/CB2-Independent Synaptogenesis and Neurogenesis

DHEA's defining feature is its ability to potently stimulate neurite outgrowth, synaptogenesis, and glutamatergic synaptic activity at low nanomolar concentrations (10-100 nM) despite its weak CB1 affinity [1]. This application leverages DHEA as a selective probe to dissect the cannabinoid receptor-independent mechanisms of DHA in neurodevelopment and to screen for novel synaptogenic compounds. Its weak CB1 binding (Ki = 324 nM) compared to AEA ensures that observed effects are not confounded by classical endocannabinoid signaling [2].

Modeling n-3 PUFA-Mediated Metabolic Benefits in Insulin-Resistant States

In metabolic research, DHEA is the compound of choice for modeling the beneficial effects of n-3 PUFAs on skeletal muscle. As demonstrated, DHEA increases basal glucose uptake, an effect opposite to that of n-6-derived endocannabinoids like AEA and 2-AG [3]. This makes DHEA a valuable tool for investigating the mechanisms by which n-3 PUFAs improve insulin sensitivity and for screening compounds that mimic this beneficial metabolic effect without the confounding influence of n-6 signaling pathways.

Elucidating COX-2-Dependent Anti-Inflammatory Pathways in Macrophages

DHEA is a critical tool for researchers studying inflammation, particularly in macrophages. Its anti-inflammatory action is mediated by inhibition of COX-2 and subsequent reduction of pro-inflammatory eicosanoids, a pathway distinct from the CB1/CB2 and PPARγ-mediated effects of other NAEs [4]. This specific mechanism allows DHEA to be used to selectively interrogate COX-2-dependent processes in inflammation models, differentiating them from other parallel signaling cascades activated by classical endocannabinoids or saturated NAEs like PEA.

Development of Novel Neurogenic Therapeutics Based on DHEA Scaffold

The native DHEA molecule serves as a validated starting point for medicinal chemistry programs focused on neurogenesis and synaptic repair. The existence of patent literature explicitly claiming DHEA derivatives with 'increased potency and resistance to hydrolysis compared to DEA' confirms the industrial relevance and competitive value of this specific scaffold [5]. Procurement of high-purity DHEA is therefore essential for any laboratory or company engaged in the synthesis and screening of next-generation synaptamide analogs for therapeutic applications.

Application
Selection Property
Validation Focus
Synaptogenesis & neurogenesis research
Low CB1 affinity profile
Neurite outgrowth endpoint review
n-3 PUFA metabolic response modeling
Opposite glucose uptake effect vs. n-6 NAEs
Insulin sensitivity pathway endpoints
COX-2-mediated inflammation research
COX-2 inhibition mechanism distinct from CB/PPARγ
Pro-inflammatory eicosanoid reduction endpoints
Synaptamide analog SAR studies
Patent-derived scaffold with reported neurogenic activity
Neurite outgrowth potency and stability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
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